molecular formula C11H12BrNO4 B14607407 (4-Bromo-3,5-dihydroxyphenyl)(morpholin-4-yl)methanone CAS No. 60679-71-2

(4-Bromo-3,5-dihydroxyphenyl)(morpholin-4-yl)methanone

Cat. No.: B14607407
CAS No.: 60679-71-2
M. Wt: 302.12 g/mol
InChI Key: QOCDWWHHOOCHIP-UHFFFAOYSA-N
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Description

(4-Bromo-3,5-dihydroxyphenyl)(morpholin-4-yl)methanone is a chemical compound that features a brominated phenyl ring with hydroxyl groups at positions 3 and 5, and a morpholine moiety attached to a methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-3,5-dihydroxyphenyl)(morpholin-4-yl)methanone typically involves the bromination of a phenyl ring followed by the introduction of hydroxyl groups. The morpholine moiety is then attached via a methanone linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and hydroxylation reactions, followed by the attachment of the morpholine group. The process would be optimized for efficiency and cost-effectiveness, ensuring high yields and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-3,5-dihydroxyphenyl)(morpholin-4-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups would yield quinones, while substitution of the bromine atom could result in various substituted phenyl derivatives .

Scientific Research Applications

(4-Bromo-3,5-dihydroxyphenyl)(morpholin-4-yl)methanone has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (4-Bromo-3,5-dihydroxyphenyl)(morpholin-4-yl)methanone involves its interaction with specific molecular targets and pathways. The hydroxyl groups and bromine atom can participate in hydrogen bonding and halogen bonding, respectively, influencing the compound’s binding affinity and specificity. The morpholine moiety may enhance the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Bromo-3,5-dihydroxyphenyl)(morpholin-4-yl)methanone is unique due to the presence of both hydroxyl groups and a bromine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups with the morpholine moiety makes it a versatile compound for various applications .

Properties

CAS No.

60679-71-2

Molecular Formula

C11H12BrNO4

Molecular Weight

302.12 g/mol

IUPAC Name

(4-bromo-3,5-dihydroxyphenyl)-morpholin-4-ylmethanone

InChI

InChI=1S/C11H12BrNO4/c12-10-8(14)5-7(6-9(10)15)11(16)13-1-3-17-4-2-13/h5-6,14-15H,1-4H2

InChI Key

QOCDWWHHOOCHIP-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)C2=CC(=C(C(=C2)O)Br)O

Origin of Product

United States

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